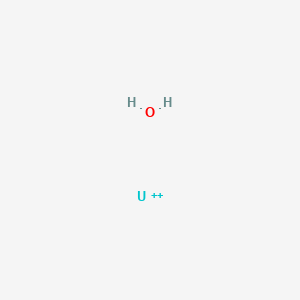
Uranium(2+);hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uranium(2+);hydrate is a compound that consists of uranium in the +2 oxidation state, combined with water molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Uranium(2+);hydrate can be synthesized through various methods, including hydrothermal synthesis and precipitation reactions. One common approach involves reacting uranium salts with water under controlled temperature and pressure conditions. For example, uranyl nitrate can be reacted with water to form uranium oxide hydrates .
Industrial Production Methods: In industrial settings, uranium oxide hydrates are often produced as intermediate products during the processing of uranium ores. The production process typically involves leaching uranium ores with strong acids, followed by precipitation and purification steps to obtain the desired uranium compounds .
Chemical Reactions Analysis
Types of Reactions: Uranium(2+);hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and environmental conditions.
Common Reagents and Conditions:
Substitution: Substitution reactions involve replacing water molecules in the hydrate with other ligands, such as chloride or sulfate ions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with nitric acid can produce uranyl nitrate, while reduction with hydrogen gas can yield uranium metal .
Scientific Research Applications
Uranium(2+);hydrate has several scientific research applications across various fields:
Mechanism of Action
The mechanism by which uranium(2+);hydrate exerts its effects involves interactions with various molecular targets and pathways. In aqueous environments, uranium(2+) ions can form complexes with water molecules and other ligands, influencing their chemical reactivity and stability . The compound’s behavior is also affected by its oxidation state, which determines its interactions with other chemical species .
Comparison with Similar Compounds
Uranyl Nitrate: A common uranium compound with uranium in the +6 oxidation state, used in nuclear fuel processing.
Uranyl Sulfate: Another uranium compound with uranium in the +6 oxidation state, used in various industrial applications.
Uranium Oxide Hydrates: A broader class of compounds that includes uranium(2+);hydrate and other uranium hydrates with different oxidation states and structural properties.
Uniqueness: Its ability to undergo various chemical reactions and form complexes with different ligands makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
201798-33-6 |
|---|---|
Molecular Formula |
H2OU+2 |
Molecular Weight |
256.044 g/mol |
IUPAC Name |
uranium(2+);hydrate |
InChI |
InChI=1S/H2O.U/h1H2;/q;+2 |
InChI Key |
RTWTYXRIEVIYMB-UHFFFAOYSA-N |
Canonical SMILES |
O.[U+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane](/img/structure/B12567254.png)
![2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12567261.png)
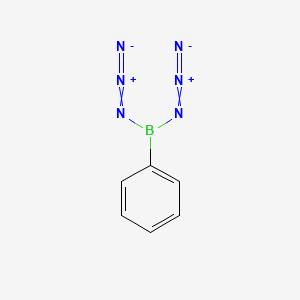
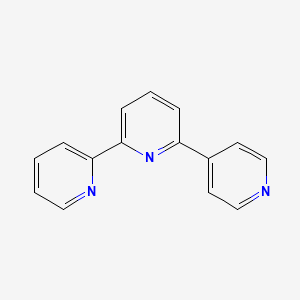

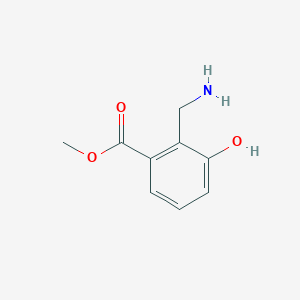
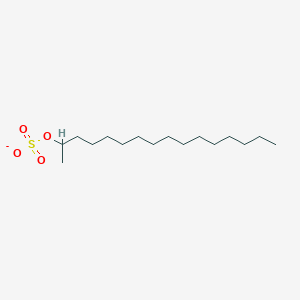
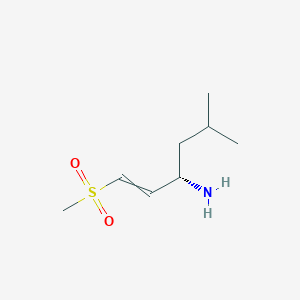
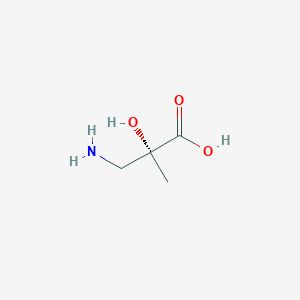

![Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B12567336.png)
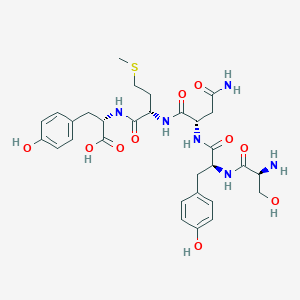

![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one, 2,3-diphenyl-, (2R,3R)-](/img/structure/B12567346.png)
